molecular formula C9H14O3 B2977169 tert-Butyl 2-(prop-2-yn-1-yloxy)acetate CAS No. 339531-55-4

tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Cat. No.: B2977169
CAS No.: 339531-55-4
M. Wt: 170.208
InChI Key: SUOOPKUCCQIHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(prop-2-yn-1-yloxy)acetate: is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is commonly used in organic synthesis due to its unique structural features, which include a tert-butyl ester group and a prop-2-yn-1-yloxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate typically involves the reaction of tert-butyl bromoacetate with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(prop-2-yn-1-yloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate involves its ability to undergo various chemical transformations, which makes it a versatile intermediate in organic synthesis. Its molecular targets and pathways depend on the specific reactions it is involved in, such as oxidation, reduction, and substitution .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-prop-2-ynoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-5-6-11-7-8(10)12-9(2,3)4/h1H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOOPKUCCQIHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil) (23 mmol) in dry THF (10 mL) at 0° C. under nitrogen was gradually added terButylglycolate (19.1 mmol). The resultant reaction mixture was allowed to stir at room temperature for 30 min. This was followed by the addition of Propargyl bromide (23 mmol). The reaction mixture was then stirred at room temperature for 8 h. The reaction was concentrated in vacuo and diluted with water (30 mL). The mixture was then extracted with DCM (3×). The organics were combined, dried over sodium sulfate, filtered and concentrated under vacuum to furnish a crude residue. This was subjected to flash column chromatography using hexanes and ethyl acetate to afford 19 as a clear oil (70% yield).
Quantity
23 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
19.1 mmol
Type
reactant
Reaction Step Two
Quantity
23 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
70%

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